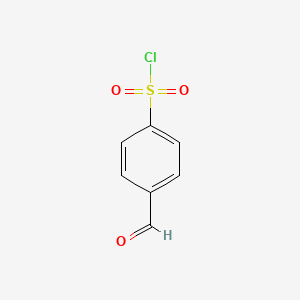

4-formylbenzenesulfonyl Chloride

描述

Significance and Role in Contemporary Chemical Research

4-Formylbenzenesulfonyl chloride holds considerable significance in modern chemical research, primarily as a versatile intermediate for synthesizing more complex molecules. lookchem.com Its utility spans the creation of pharmaceuticals, agrochemicals, and other specialized organic compounds. cymitquimica.comontosight.aiontosight.ai The presence of two distinct reactive sites—the highly reactive sulfonyl chloride and the versatile formyl group—allows for sequential and selective chemical modifications.

A notable application in modern diagnostics is the use of its isotopically labeled form, [¹⁸F]4-formylbenzenesulfonyl fluoride (B91410) ([¹⁸F]FBSF), as a radiolabeling synthon in Positron Emission Tomography (PET). rsc.org This highlights the compound's role in the development of advanced medical imaging agents. Researchers utilize this compound to construct elaborate molecular architectures, such as sulfonamide-based enzyme inhibitors and various biomolecules. ontosight.aitue.nl Its role as a foundational chemical building block makes it a valuable tool in drug discovery and materials science. ontosight.ai

Historical Context of Sulfonyl Chlorides in Organic Chemistry

The study and application of sulfonyl chlorides date back centuries, representing a cornerstone in the development of organic sulfur chemistry. researchgate.net Early synthetic efforts focused on the conversion of sulfonic acids into the more reactive sulfonyl chlorides using reagents like phosphorus oxychloride. researchgate.net Over the years, a multitude of methods have been developed to prepare these compounds from a wide array of sulfur-containing starting materials, including thiols, disulfides, and sulfonic acid salts. researchgate.net

Historically, the synthesis of sulfonyl chlorides often involved harsh and hazardous reagents, such as elemental chlorine. researchgate.net Significant advancements, like the Sandmeyer reaction which forms sulfonyl chlorides from aryl diazonium salts, provided more controlled synthetic pathways. d-nb.info The continuous development of milder and more selective reagents for their synthesis has been a persistent goal in organic chemistry, aiming to improve functional group tolerance and reaction efficiency. researchgate.netnih.gov This rich history has established sulfonyl chlorides as indispensable electrophiles for creating sulfonate esters, sulfonamides, and sulfones, functional groups that are prevalent in many biologically active molecules and industrial chemicals. fiveable.memolport.com

Structural Features and Reactivity Principles of Arenesulfonyl Chlorides

Arenesulfonyl chlorides (ArSO₂Cl) are a class of organic compounds defined by a sulfonyl chloride group attached to an aromatic ring. Their reactivity is governed by the interplay of the electronic properties of the sulfonyl group and the attached aryl system.

The sulfonyl group (-SO₂-) is strongly electron-withdrawing. fiveable.me This is due to the high electronegativity of the two oxygen atoms double-bonded to the central sulfur atom. Consequently, the sulfur atom in a sulfonyl chloride becomes highly electron-deficient and thus strongly electrophilic. pearson.comreddit.com This pronounced electrophilicity makes sulfonyl chlorides highly reactive towards a wide range of nucleophiles. fiveable.memolport.com

The chlorine atom attached to the sulfonyl group is an excellent leaving group, which further facilitates nucleophilic substitution reactions. fiveable.melibretexts.org Common reactions involve nucleophiles such as alcohols (to form sulfonate esters), and primary or secondary amines (to form sulfonamides). fiveable.memolport.com These reactions are fundamental in organic synthesis for introducing the sulfonyl moiety into molecules. fiveable.me

| Reaction Type | Nucleophile | Product |

| Sulfonamide Formation | Primary/Secondary Amine | Sulfonamide |

| Sulfonate Ester Formation | Alcohol | Sulfonate Ester |

| Hydrolysis | Water | Sulfonic Acid |

The formyl group (-CHO) attached to the benzene (B151609) ring at the para-position in this compound exerts a significant electronic influence on the molecule's reactivity. The formyl group is classified as an electron-withdrawing group. epa.govlibretexts.org Through its inductive and resonance effects, it pulls electron density away from the aromatic ring.

This withdrawal of electron density from the ring further enhances the already electrophilic character of the sulfonyl sulfur atom. Kinetic studies on variously substituted arenesulfonyl chlorides have shown that electron-withdrawing substituents on the aromatic ring accelerate the rate of nucleophilic substitution at the sulfonyl sulfur. nih.govmdpi.com Therefore, the presence of the formyl group makes this compound more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. This heightened reactivity is a key feature that is exploited in its synthetic applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-formylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSPWGBDIQKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006398 | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85822-16-8 | |

| Record name | p-Formylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formylbenzenesulfonyl Chloride

Classical Synthesis Routes

Traditional methods for synthesizing 4-formylbenzenesulfonyl chloride often involve multiple steps, starting from readily available aromatic compounds. These routes are well-established and have been refined over time to provide reliable access to the target molecule.

Chlorosulfonation of Benzaldehyde (B42025) Derivatives

The direct chlorosulfonation of benzaldehyde presents a straightforward approach to introducing the sulfonyl chloride group. However, this reaction can be challenging due to the electron-withdrawing nature of the formyl group, which deactivates the aromatic ring towards electrophilic substitution. The reaction typically employs chlorosulfonic acid as the sulfonating agent. rsc.orgsci-hub.se The conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

A related approach involves the sulfonation of benzaldehyde to form 4-formylbenzenesulfonic acid, which is then converted to the sulfonyl chloride. ontosight.ai This two-step process can sometimes offer better control and yields compared to direct chlorosulfonation.

Oxidation of Toluene-p-sulfonyl Chloride to 4-Formylbenzenesulfonic Acid Precursor

An alternative and widely used classical route begins with the more reactive starting material, toluene (B28343). Toluene can be readily chlorosulfonated to produce p-toluenesulfonyl chloride. wikipedia.orgsciencemadness.org The methyl group of p-toluenesulfonyl chloride is then oxidized to a formyl group. This oxidation can be achieved using various oxidizing agents. One documented method involves the use of chromium trioxide in a mixture of glacial acetic acid and acetic anhydride. scribd.com This pathway takes advantage of the ease of the initial chlorosulfonation of toluene and the subsequent selective oxidation of the methyl group. The resulting product of this oxidation is a precursor which can then be converted to this compound. Another method for the oxidation of p-toluenesulfonic acid to 4-formylbenzenesulfonic acid involves using manganese dioxide in oleum. scribd.comnih.gov

Conversion of 4-Formylbenzenesulfonic Acid to this compound using Chlorinating Agents

Once 4-formylbenzenesulfonic acid or its salt is obtained, the final step is the conversion of the sulfonic acid or sulfonate group into a sulfonyl chloride. This is typically accomplished using standard chlorinating agents. cdnsciencepub.com Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this transformation. cdnsciencepub.comresearchgate.net The reaction of sodium 4-formylbenzenesulfonate (B1245417) with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide, can yield this compound. cdnsciencepub.comias.ac.in Similarly, phosphorus pentachloride can be used to effect the same conversion. researchgate.net The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.

| Starting Material | Reagents | Product |

| Benzaldehyde | Chlorosulfonic Acid | This compound |

| Toluene | 1. Chlorosulfonic Acid 2. Oxidizing Agent (e.g., CrO₃) | 1. p-Toluenesulfonyl Chloride 2. This compound precursor |

| 4-Formylbenzenesulfonic Acid | Thionyl Chloride or Phosphorus Pentachloride | This compound |

Advanced and Novel Synthetic Approaches

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of one-pot syntheses and the application of green chemistry principles to the production of this compound and related compounds.

Environmentally Benign Synthesis Approaches (e.g., Green Chemistry Principles)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org In the context of this compound synthesis, this could involve several strategies. The use of less hazardous reagents and solvents is a key aspect. For example, exploring alternatives to traditional chlorinating agents like thionyl chloride and phosphorus pentachloride, which are corrosive and produce acidic byproducts, would be a step towards a greener process. sciencemadness.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application to the synthesis of sulfonyl chlorides, including potentially this compound, offers significant advantages over conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general principles have been established for the synthesis of various sulfonyl chlorides from different precursors such as sodium sulfonates and sulfonic acids. rsc.orggoogle.com

The primary benefits of using microwave irradiation are the considerable reduction in reaction times and often an improvement in yields. rsc.org For instance, the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, has been shown to be remarkably faster under microwave conditions. rsc.org In one study, replacing conventional heating with microwave irradiation for the synthesis of a sulfonyl chloride from its corresponding sodium sulfonate reduced the reaction time from 24 hours to just 10 minutes, with an associated increase in yield. rsc.org

A general approach for the microwave-assisted synthesis of sulfonamides from sulfonic acids involves the in-situ formation of the sulfonyl chloride. google.com This is typically achieved by activating the sulfonic acid with an agent like 2,4,6-trichloro- Current time information in Meløy, NO.nih.govacs.org-triazine (TCT) in the presence of a base, followed by reaction with a chloride source. google.com This two-step, one-pot procedure under microwave irradiation can be highly efficient, avoiding the isolation of the often-sensitive sulfonyl chloride intermediate. google.com

The table below summarizes typical parameters that could be adapted for the microwave-assisted synthesis of this compound based on related preparations.

| Parameter | Value/Condition | Rationale |

| Precursor | 4-Formylbenzenesulfonic acid or its sodium salt | Common starting materials for sulfonyl chloride synthesis. |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), or a Vilsmeier-type reagent | To convert the sulfonic acid/sulfonate to the sulfonyl chloride. |

| Solvent | Acetonitrile (B52724), Dichloromethane (B109758) | Solvents with good microwave absorption and chemical stability. |

| Microwave Power | 100-300 W | To be optimized for efficient heating without causing degradation. |

| Temperature | 80-160 °C | Higher temperatures can accelerate the reaction, but must be controlled to avoid side reactions. rsc.org |

| Reaction Time | 5-30 minutes | Significantly shorter than conventional methods. rsc.orggoogle.com |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, presents a modern and efficient approach to the production of chemical compounds, offering enhanced safety, better process control, and scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of sulfonyl chlorides, including what could be adapted for this compound, addresses many of the challenges associated with traditional batch processes, such as the handling of hazardous reagents and the management of highly exothermic reactions. rsc.org

A key advantage of flow chemistry is the high surface-area-to-volume ratio in microreactors, which allows for excellent heat transfer and precise temperature control. ambeed.com This is particularly beneficial for the synthesis of sulfonyl chlorides, which can be energetic. rsc.org By performing the reaction in a continuous stream, the volume of hazardous intermediates at any given time is minimized, significantly improving the safety profile of the process. researchgate.net

In a typical flow setup for sulfonyl chloride synthesis, solutions of the reactants are pumped and mixed in a microreactor or a packed-bed reactor. acs.org The reaction mixture then flows through a heated or cooled zone for a specific residence time, allowing the reaction to proceed to completion. acs.org Downstream processing, such as quenching, extraction, and purification, can also be integrated into the flow system. acs.org

The table below outlines a conceptual flow chemistry setup for the synthesis of this compound.

| Parameter | Description | Typical Conditions |

| Reactor Type | Microreactor, Packed-bed reactor, or Plug flow reactor (PFR) | Choice depends on the specific reaction and potential for solid formation. acs.org |

| Reactant Streams | 1. 4-Formylbenzenesulfonic acid in a suitable solvent. 2. Chlorinating agent (e.g., thionyl chloride) solution. | Solutions are pumped at precise flow rates. |

| Residence Time | Seconds to minutes | Optimized to maximize conversion and minimize byproducts. rsc.org |

| Temperature | Controlled via heating/cooling jacket | Precise temperature control is crucial for selectivity and safety. |

| Back Pressure Regulator | Maintains pressure in the reactor | Allows for heating solvents above their boiling points. ambeed.com |

| In-line Analysis | e.g., IR, NMR | For real-time monitoring of the reaction progress. |

Purity, Characterization, and Scale-Up Considerations in Synthesis

Chromatographic Purification Techniques

The purification of this compound is crucial to remove any unreacted starting materials, byproducts, or impurities formed during the synthesis. Column chromatography is a commonly employed method for this purpose. ambeed.comnih.gov Silica gel is typically used as the stationary phase due to its effectiveness in separating polar compounds. ambeed.comnih.gov

The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents is often used, starting with a non-polar solvent and gradually increasing the polarity. nih.gov For the purification of this compound and its derivatives, mixtures of ethyl acetate (B1210297) and hexanes, or methanol (B129727) and dichloromethane have been reported to be effective. ambeed.comnih.gov For instance, a gradient of 0% to 10% acetone (B3395972) in hexane (B92381) has been used to purify a related sulfonamide. nih.gov

In some cases, particularly for removing trace impurities from derivatives of this compound, High-Performance Liquid Chromatography (HPLC) with a C18 column may be utilized. nih.gov

The following table summarizes common chromatographic conditions for the purification of this compound and its derivatives.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Flash Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes (e.g., 20% EtOAc in hexanes) | General purification of the crude product. ambeed.com |

| Flash Column Chromatography | Silica Gel | Methanol / Dichloromethane (e.g., 5% MeOH in CH₂Cl₂) | Purification of derivatives. ambeed.com |

| HPLC | C18 | Water / Acetonitrile gradient | High-purity separation of derivatives. nih.gov |

Spectroscopic Characterization (e.g., NMR)

For example, in the ¹H NMR spectrum of N-benzyl-4-formyl-benzenesulfonamide, the protons of the 4-formylbenzenesulfonyl moiety are observed in the aromatic region. ambeed.com The protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with each other. The aldehyde proton would be expected to appear as a singlet at a significantly downfield chemical shift, typically around 10 ppm. ambeed.com

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde group (around 191 ppm), the carbon attached to the sulfonyl group, and the other aromatic carbons. ambeed.com

The expected NMR data for this compound is summarized in the table below, based on data from related compounds.

| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | Aromatic | ~8.0-8.1 | d | Protons ortho to the sulfonyl chloride group. ambeed.com |

| ¹H | Aromatic | ~8.0-8.1 | d | Protons ortho to the formyl group. ambeed.com |

| ¹H | Aldehyde | ~10.1 | s | Formyl proton. ambeed.com |

| ¹³C | Carbonyl | ~191.3 | s | Aldehyde carbonyl carbon. ambeed.com |

| ¹³C | Aromatic | ~145.7 | s | Carbon attached to the sulfonyl group. ambeed.com |

| ¹³C | Aromatic | ~139.2 | s | Carbon para to the sulfonyl group. ambeed.com |

| ¹³C | Aromatic | ~130.6 | d | Carbons ortho to the formyl group. ambeed.com |

| ¹³C | Aromatic | ~128.5 | d | Carbons ortho to the sulfonyl group. ambeed.com |

Industrial Production Optimization

The industrial-scale production of aromatic sulfonyl chlorides, and by extension this compound, requires careful optimization to ensure efficiency, safety, and cost-effectiveness. google.com A key challenge in the scale-up of sulfonyl chloride synthesis is the management of hazardous reagents like chlorosulfonic acid and the control of exothermic reactions. rsc.orgmdpi.com

One approach to optimize industrial production is the use of continuous flow manufacturing. mdpi.com This method offers superior control over reaction parameters and enhances safety by minimizing the volume of hazardous materials at any given time. mdpi.com Design of Experiments (DOE) is a valuable tool in optimizing reaction conditions in a flow setup, allowing for the systematic investigation of variables such as temperature, residence time, and reactant concentrations to maximize yield and minimize impurities. mdpi.com

Another strategy for industrial optimization is the use of catalysts to improve reaction efficiency and selectivity. For instance, sulfamic acid has been reported as a catalyst in the reaction of aromatic compounds with chlorosulfonic acid and thionyl chloride, leading to improved preparation of aromatic sulfonyl chlorides. google.com

Furthermore, process optimization on an industrial scale also involves developing robust work-up and purification procedures. For some aromatic sulfonyl chlorides, a simple aqueous work-up can lead to the precipitation of the product in high purity, which is advantageous for large-scale manufacturing as it avoids the need for extensive chromatographic purification. acs.org

The table below highlights key considerations for the industrial production optimization of this compound.

| Aspect | Optimization Strategy | Benefit |

| Reaction Conditions | Use of a catalyst (e.g., sulfamic acid) | Improved reaction rate and yield. google.com |

| Process Technology | Implementation of continuous flow synthesis | Enhanced safety, better process control, and scalability. mdpi.com |

| Reagent Handling | Automated addition of hazardous reagents | Increased safety and reproducibility. mdpi.com |

| Product Isolation | Development of a precipitation-based work-up | Avoids costly and time-consuming chromatography. acs.org |

| Impurity Profile | Suppression of sulfone formation | Higher product purity. google.com |

| Waste Management | Minimizing excess reagents and solvent use | Reduced environmental impact and cost. |

Chemical Reactivity and Mechanistic Studies of 4 Formylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The sulfur atom in 4-formylbenzenesulfonyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to its utility in organic synthesis, primarily in the formation of sulfonamides and sulfonate esters.

The reaction between this compound and primary or secondary amines is a cornerstone of sulfonamide synthesis. This transformation proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur, resulting in the displacement of the chloride leaving group by the amine nucleophile. The general reaction is highly efficient and widely employed in the preparation of a diverse range of sulfonamides.

The reaction of benzenesulfonyl chloride, a related compound, with the primary amine group of substituted anilines is a highly efficient reaction that goes to completion researchgate.net. This reaction is fundamental to the synthesis of various sulfonamide-containing compounds.

Reaction with Amines to Form Sulfonamides

Kinetics and Thermodynamics of Sulfonamide Formation

The kinetics of sulfonamide formation are influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. Generally, the reaction follows second-order kinetics, being first-order in both the sulfonyl chloride and the amine. The rate-determining step is typically the nucleophilic attack of the amine on the sulfonyl sulfur.

Studies on the reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media have revealed complex kinetic behavior. In addition to the expected second-order reaction, third-order terms have been identified, involving the hydroxide (B78521) anion or a second molecule of the amine scilit.com. This suggests that under certain conditions, the reaction mechanism can be more intricate than a simple bimolecular process. The importance of these third-order terms appears to correlate with the hydrophobicity of the amine scilit.com.

Solvent Effects on Sulfonamide Synthesis

The choice of solvent can have a profound impact on the rate and outcome of sulfonamide synthesis. Polar aprotic solvents are often preferred as they can solvate the transition state, thereby accelerating the reaction.

Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for these reactions. However, studies have shown that other solvents can also be employed, though with varying degrees of success. For instance, in the synthesis of sulfinamides from sulfonyl chlorides, reactions carried out in acetonitrile (B52724), THF, and EtOAc resulted in poor yields nih.gov. The use of aqueous media has also been explored, with pH playing a critical role in the reaction yield. For certain amines, high yields of sulfonamides can be achieved even at high pH scilit.com.

The use of N-silylamines in reaction with sulfonyl chlorides in acetonitrile at reflux has been shown to produce sulfonamides in quantitative yields nih.gov. This method offers a convenient procedure for sulfonamide synthesis and can even be performed in the absence of a solvent nih.gov.

Below is a table summarizing the effect of different solvents on the yield of a model sulfonamide reaction.

This compound readily reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. This reaction is analogous to the formation of sulfonamides and proceeds through a similar nucleophilic substitution mechanism. The alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. Pyridine is commonly used as a base in these reactions to neutralize the HCl byproduct youtube.com.

The conversion of an alcohol to a sulfonate ester is a valuable transformation in organic synthesis as it converts a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate) youtube.comlibretexts.org. This "activation" of the alcohol allows for subsequent nucleophilic substitution or elimination reactions youtube.com. The reaction proceeds with retention of configuration at the alcohol carbon because the C-O bond is not broken libretexts.org.

The versatility of this reaction is demonstrated by the successful reaction of various sulfonyl chloride derivatives, including those with both electron-donating and electron-withdrawing substituents, with a diverse set of phenols, generally resulting in good to excellent yields researchgate.net.

Formation of Sulfonate Esters with Alcohols and Phenols

Intramolecular Nucleophilic Catalysis by Neighboring Carbonyl Groups

A noteworthy feature of the reactivity of ortho- and para-formylbenzenesulfonyl derivatives is the potential for intramolecular catalysis by the neighboring carbonyl group. In the case of the ortho-isomer, the aldehyde group is positioned to interact with the sulfonyl center, potentially accelerating nucleophilic substitution reactions.

Studies on the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate in the presence of anhydrous potassium carbonate have shown that it yields the dimethyl acetal (B89532) of 2-formylbenzenesulfonic acid in excellent yield. In contrast, the para-isomer, p-methoxyphenyl 4-formylbenzenesulfonate (B1245417), remains unaffected under the same conditions rsc.org. This provides strong evidence for the catalytic involvement of the neighboring aldehyde group in the ortho position, operating through intramolecular nucleophilic catalysis during the nucleophilic substitution at the sulfonyl sulfur rsc.org.

Below is a data table illustrating the difference in reactivity between the ortho and para isomers.

Evidence for Reaction Intermediates in Solvolysis

The solvolysis of arenesulfonyl chlorides (ArSO2Cl), including this compound, involves the substitution of the chloride atom by a solvent molecule, which acts as a nucleophile. koreascience.kr The mechanism of this sulfonyl transfer reaction has been a subject of extensive study, with evidence pointing towards a bimolecular nucleophilic substitution (SN2) pathway, although the possibility of some unimolecular (SN1) character exists in certain conditions. beilstein-journals.orgnih.gov

Unlike solvolysis reactions at a carbon center, the formation of a sulfonyl cation (ArSO2+) intermediate, which would be indicative of an SN1 mechanism, is generally considered unfavorable under typical solvolytic conditions due to the high heterolytic bond-dissociation energies of sulfonyl chlorides. beilstein-journals.orgnih.gov Instead, the reaction is thought to proceed primarily through a concerted SN2 mechanism where the solvent molecule attacks the sulfur atom, leading to a transition state where the sulfur-nucleophile bond is forming concurrently with the breaking of the sulfur-chloride bond. koreascience.kr

Kinetic studies provide significant evidence for the proposed mechanism. The extended Grunwald-Winstein equation is a tool used to analyze solvolysis rates and provide insight into the transition state. beilstein-journals.orgnih.gov For arenesulfonyl chlorides, the sensitivity values to solvent nucleophilicity (l) are typically close to unity, which is characteristic of an SN2-type mechanism. beilstein-journals.org The sensitivity to solvent ionizing power (m) is consistent with the solvation of a chloride leaving group in a bimolecular process. beilstein-journals.org

Another key piece of evidence comes from kinetic solvent isotope effect (KSIE) studies. The KSIE, determined by comparing reaction rates in a protonated solvent (e.g., H₂O or CH₃OH) versus its deuterated counterpart (e.g., D₂O or CH₃OD), can help distinguish between reaction mechanisms. koreascience.krbeilstein-journals.org For instance, the solvolysis of methanesulfonyl chloride shows KSIE values between 1.5 and 1.7, which is consistent with a bimolecular mechanism. beilstein-journals.org A KSIE value greater than 1 suggests that the solvent is involved in the rate-determining step, often acting as a nucleophile and sometimes as a general base catalyst, which is characteristic of an SN2 process. koreascience.krmdpi.com An SN1 mechanism would be expected to have a KSIE value close to 1. koreascience.kr

While the SN2 pathway is dominant, some studies have proposed a partial changeover to an SN1 pathway for arenesulfonyl chlorides with multiple electron-donating substituents, which could stabilize a potential cationic intermediate. beilstein-journals.orgnih.gov However, for this compound, the presence of the electron-withdrawing formyl group (-CHO) at the para position would destabilize any developing positive charge on the sulfur atom, making an SN1 pathway even less likely than for unsubstituted benzenesulfonyl chloride. Studies on substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups can slightly increase the rate of hydrolysis, which is consistent with an SN2 mechanism where the attack of the nucleophile is the rate-limiting step. nih.gov

In some specific cases, under basic conditions, an elimination-addition mechanism involving a highly reactive "sulfene" intermediate (RCH=SO₂) can occur. beilstein-journals.org However, this pathway is generally observed only in the presence of a reasonably strong base and is not typical under neutral solvolysis conditions. beilstein-journals.org

Reactions with Other Nucleophiles (e.g., Thiols, Hydrazines)

The electrophilic sulfur atom in this compound is susceptible to attack by a variety of nucleophiles beyond solvent molecules. Thiols and hydrazines are two such examples that lead to the formation of important sulfur-containing functional groups.

Reactions with Thiols: this compound reacts with thiols (R-SH) in the presence of a base to form thiosulfonates (ArSO₂SR). The reaction proceeds via nucleophilic attack of the thiolate anion (RS⁻), generated by the deprotonation of the thiol by the base, on the sulfonyl chloride. This transformation is a standard method for creating a sulfur-sulfur bond. The reaction is versatile and can be applied to a wide range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org

Table 1: Examples of Reactions of Arenesulfonyl Chlorides with Nucleophiles

| Nucleophile | Reagent | Product Type | General Reaction |

|---|---|---|---|

| Thiol | R-SH / Base | Thiosulfonate | 4-(CHO)C₆H₄SO₂Cl + R-SH → 4-(CHO)C₆H₄SO₂SR + HCl |

Reactions with Hydrazines: The reaction of this compound with hydrazine (B178648) (NH₂NH₂) or hydrazine hydrate (B1144303) yields 4-formylbenzenesulfonohydrazide. In this reaction, hydrazine acts as the nucleophile, attacking the sulfonyl group. Typically, two equivalents of hydrazine are used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. orgsyn.org This procedure is a general method for preparing various substituted and unsubstituted sulfonyl hydrazides from their corresponding sulfonyl chlorides. orgsyn.orgmdpi.com The resulting sulfonyl hydrazide is a stable, crystalline solid and a versatile intermediate in organic synthesis. mdpi.com

Reactions Involving the Formyl Group

The aldehyde (formyl) group of this compound is a reactive functional group that can undergo a wide array of chemical transformations independently of the sulfonyl chloride moiety. This dual reactivity makes the compound a useful bifunctional building block in organic synthesis.

Reductive Amination Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the formyl group into a primary, secondary, or tertiary amine. organicreactions.orgmasterorganicchemistry.com The process typically occurs in one pot and involves two key steps:

Imine Formation: The aldehyde reacts with a primary or secondary amine (or ammonia) to form an intermediate imine (for primary amines) or iminium ion (for secondary amines) through a condensation reaction. wikipedia.org

Reduction: The imine or iminium ion is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A key advantage of this method is that it avoids the overalkylation often encountered in the direct alkylation of amines with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with their selection depending on the specific substrates and desired selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, compatible with a wide range of functional groups. harvard.edu Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective at selectively reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Key Features |

|---|---|---|---|

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; water-sensitive. harvard.educommonorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol (B129727) (MeOH) | Not water-sensitive; selectively reduces imines/iminium ions. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium Borohydride (B1222165) | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can also reduce the starting aldehyde; typically added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com |

This reaction allows for the synthesis of a diverse library of N-substituted 4-(aminomethyl)benzenesulfonyl chloride derivatives, which can then be used in further synthetic steps, such as sulfonamide formation.

Formation of Schiff Bases

The initial step of a reductive amination reaction, the formation of an imine, can also be a targeted transformation. An imine, also known as a Schiff base, is a compound containing a carbon-nitrogen double bond. mediresonline.orgnih.gov It is formed through the condensation reaction between the formyl group of this compound and a primary amine. mediresonline.org

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration (loss of a water molecule) to yield the final imine product. wikipedia.org The equilibrium of this reaction can be shifted towards the product by removing the water formed, for example, by azeotropic distillation. mediresonline.org Schiff bases are important intermediates in organic synthesis and have applications in various fields due to their biological activities. mediresonline.orgnih.gov

Wittig Reactions

The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.com In the context of this compound, the formyl group can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a substituted styrene (B11656) derivative, where the C=O double bond is replaced by a C=C double bond. libretexts.org

The reaction proceeds through the following steps:

Ylide Formation: The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) (PPh₃) with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide. masterorganicchemistry.comnrochemistry.com

Reaction with Aldehyde: The ylide attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. libretexts.orgpitt.edu

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O). The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. libretexts.org

The Wittig reaction is highly chemoselective for aldehydes and ketones, leaving the sulfonyl chloride group untouched. nrochemistry.com The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. nrochemistry.com

Aldehyde Functional Group Transformations

Beyond the reactions mentioned above, the formyl group of this compound can undergo various other standard aldehyde transformations, further highlighting its utility as a synthetic intermediate. These reactions allow for the selective modification of one part of the molecule while preserving the reactive sulfonyl chloride for subsequent steps.

Some key transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 4-carboxybenzenesulfonyl chloride, a trifunctional molecule.

Reduction to an Alcohol: The formyl group can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents such as sodium borohydride (NaBH₄). This reaction produces 4-(hydroxymethyl)benzenesulfonyl chloride. The sulfonyl chloride group is generally stable to NaBH₄ under typical reaction conditions.

Acetal Formation: In multi-step syntheses, it is often necessary to protect the reactive aldehyde group while performing reactions at the sulfonyl chloride center. The formyl group can be protected by reacting it with an alcohol or a diol in the presence of an acid catalyst to form an acetal. This protecting group is stable to many reaction conditions, particularly basic and nucleophilic reagents, and can be easily removed later by acid-catalyzed hydrolysis to regenerate the aldehyde.

These transformations expand the synthetic possibilities of this compound, allowing it to serve as a precursor to a wide range of bifunctional and trifunctional aromatic compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅ClO₃S |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S |

| Methanesulfonyl Chloride | CH₃ClO₂S |

| Thiol | R-SH |

| Thiosulfonate | RSO₂SR' |

| Hydrazine | N₂H₄ |

| Sulfonyl Hydrazide | RSO₂NHNH₂ |

| 4-Formylbenzenesulfonohydrazide | C₇H₈N₂O₃S |

| Imine (Schiff Base) | R₂C=NR' |

| Iminium Ion | R₂C=N⁺R'₂ |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ |

| Sodium Cyanoborohydride | CH₃BNNa |

| Sodium Borohydride | BH₄Na |

| Triphenylphosphine | C₁₈H₁₅P |

| Phosphonium Ylide | R₃P=CR'₂ |

| n-Butyllithium | C₄H₉Li |

| Oxaphosphetane | C₂H₄OP (ring system) |

| Triphenylphosphine Oxide | C₁₈H₁₅OP |

| 4-Carboxybenzenesulfonyl Chloride | C₇H₅ClO₄S |

| 4-(Hydroxymethyl)benzenesulfonyl Chloride | C₇H₇ClO₃S |

Mechanistic Investigations of this compound Reactions

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. For this compound, mechanistic investigations focus on understanding the sequence of bond-making and bond-breaking events, the nature of transition states, and the influence of electronic and solvent effects on the reaction rate. These studies are crucial for predicting reactivity and designing synthetic pathways.

Solvolysis Mechanisms (e.g., Sₙ1 vs. Sₙ2 Pathways on Sulfur)

The solvolysis of arenesulfonyl chlorides (ArSO₂Cl) has been a subject of extensive study, with the primary debate centering on whether the reaction proceeds through a dissociative (Sₙ1-like) or an associative (Sₙ2-like) mechanism at the sulfur center.

An Sₙ1-like mechanism would involve a slow, rate-determining dissociation of the chloride ion to form a highly reactive sulfonylium cation intermediate (ArSO₂⁺), which is then rapidly attacked by the solvent nucleophile. This pathway is favored by electron-donating substituents that can stabilize the positive charge of the intermediate.

An Sₙ2-like mechanism involves a single, concerted step where the solvent nucleophile attacks the sulfur atom at the same time as the sulfur-chlorine bond is breaking. This process proceeds through a trigonal bipyramidal transition state. This pathway is favored by strong nucleophiles and by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the sulfur atom.

For this compound, the presence of the strongly electron-withdrawing 4-formyl (-CHO) group significantly polarizes the sulfur-chlorine bond, making the sulfur atom highly electron-deficient and susceptible to nucleophilic attack. This electronic effect strongly disfavors the formation of a positive sulfonylium cation, making the Sₙ1 pathway energetically unfavorable. Consequently, the solvolysis of this compound is understood to proceed via a concerted, bimolecular Sₙ2 mechanism. This is consistent with studies on analogous compounds, such as 4-nitrobenzenesulfonyl chloride, which also react through an Sₙ2 pathway.

Kinetic Solvent Isotope Effects

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for elucidating reaction mechanisms, particularly for solvolysis reactions. It is determined by comparing the reaction rate in a standard protic solvent (e.g., H₂O or CH₃OH) to the rate in its deuterated counterpart (e.g., D₂O or CH₃OD). The resulting ratio, kH/kD, provides insight into the role of the solvent in the rate-determining step.

A KSIE value close to 1 (e.g., 1.1–1.3) suggests that the solvent is not heavily involved in covalent bond changes in the transition state, which can be indicative of an Sₙ1 mechanism where the solvent attacks after the rate-limiting step.

A significant KSIE value (typically > 1.5) indicates that O-H bond breaking is part of the rate-determining step. In the context of sulfonyl chloride solvolysis, this points to an Sₙ2 mechanism where a solvent molecule acts not only as a nucleophile but also as a general-base catalyst, deprotonating a second solvent molecule as it attacks the sulfur center.

Given that the 4-formyl group is also strongly electron-withdrawing, it is expected that the solvolysis of this compound would exhibit a KSIE value greater than 1.5, consistent with a bimolecular Sₙ2 mechanism involving general-base catalysis by the solvent.

Table 1: Kinetic Solvent Isotope Effects for the Solvolysis of Selected Sulfonyl Chlorides

| Compound | Solvent System | kH/kD Ratio | Inferred Mechanism |

| Benzenesulfonyl Chloride | H₂O / D₂O | ~1.56 | Sₙ2 |

| Methanesulfonyl Chloride | H₂O / D₂O | ~1.57 | Sₙ2 |

| trans-β-Styrenesulfonyl Chloride | H₂O / D₂O | 1.46 | Sₙ2 |

| trans-β-Styrenesulfonyl Chloride | CH₃OH / CH₃OD | 1.76 | Sₙ2 |

Data compiled from analogous systems to illustrate typical values for Sₙ2 solvolysis. wikipedia.org

Hammett Equation Correlations

The Hammett equation, log(k/k₀) = ρσ, is a cornerstone of physical organic chemistry used to quantify the effect of aromatic substituents on reaction rates. In this equation:

k is the rate constant for the substituted reactant (e.g., this compound).

k₀ is the rate constant for the unsubstituted reactant (benzenesulfonyl chloride).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For the solvolysis of substituted benzenesulfonyl chlorides, Hammett plots consistently yield a positive ρ value . This is a key piece of evidence for an Sₙ2 mechanism. A positive ρ signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values). This is because these substituents enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Furthermore, in the Sₙ2 transition state, negative charge develops on the sulfonyl group as the nucleophile forms a bond and the leaving group departs. Electron-withdrawing groups help to stabilize this incipient negative charge.

The 4-formyl (-CHO) group is a potent electron-withdrawing group due to both inductive and resonance effects. Its Hammett para-substituent constant (σp) is approximately +0.42. This large, positive value predicts that this compound will undergo solvolysis at a significantly faster rate than unsubstituted benzenesulfonyl chloride (for which σp = 0).

Table 2: Hammett Substituent Constants (σp) for Various Groups

| Substituent (para-) | Formula | σp Value | Electronic Effect |

| Amino | -NH₂ | -0.66 | Strong Electron-Donating |

| Methoxy | -OCH₃ | -0.27 | Electron-Donating |

| Methyl | -CH₃ | -0.17 | Weak Electron-Donating |

| Hydrogen | -H | 0.00 | Reference |

| Chloro | -Cl | +0.23 | Electron-Withdrawing |

| Formyl | -CHO | ~+0.42 | Strong Electron-Withdrawing |

| Cyano | -CN | +0.66 | Strong Electron-Withdrawing |

| Nitro | -NO₂ | +0.78 | Very Strong Electron-Withdrawing |

Computational Chemistry and Molecular Modeling of Reaction Pathways

While experimental studies provide invaluable kinetic data, computational chemistry offers a molecular-level picture of the reaction pathway. Using methods like Density Functional Theory (DFT), researchers can model the solvolysis of this compound to gain deeper mechanistic insights.

Such studies would typically involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and the solvent), the transition state, and the products. For an Sₙ2 reaction, the transition state is expected to have a trigonal bipyramidal geometry around the central sulfur atom, with the incoming nucleophile and the departing chloride ion in the apical positions.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. This calculated activation energy (ΔE‡) provides a theoretical estimate of the reaction rate and can be compared with experimental values.

Potential Energy Surface (PES) Mapping: Visualizing the energy landscape of the reaction allows for the confirmation of a concerted Sₙ2 pathway (a single energy barrier) versus a stepwise Sₙ1 pathway (which would involve a distinct intermediate with its own energy well).

Charge Distribution Analysis: Examining the calculated charge distribution in the transition state can confirm the buildup of negative charge on the sulfonyl group, corroborating the interpretations from Hammett equation studies.

For this compound, computational models would confirm that the Sₙ2 transition state is significantly stabilized by the electron-withdrawing formyl group, leading to a lower activation barrier compared to unsubstituted benzenesulfonyl chloride and explaining its heightened reactivity.

Applications of 4 Formylbenzenesulfonyl Chloride in Complex Molecular Synthesis

Pharmaceutical Synthesis as a Key Intermediate

The unique structure of 4-formylbenzenesulfonyl chloride makes it a significant building block in medicinal chemistry. sigmaaldrich.com The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamide linkages, a common functional group in many therapeutic agents. cymitquimica.comsigmaaldrich.com Simultaneously, the formyl group can be used in a variety of transformations, such as reductive aminations, condensations, or as an anchor point for further molecular elaboration. researchgate.net

This compound serves as a crucial intermediate in the synthesis of various APIs. lookchem.com Its primary role is in the formation of sulfonamides, a class of drugs with a broad range of applications. cymitquimica.comontosight.ai The synthesis of sulfonamide-based APIs often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg

A key example is its utility in creating precursors for antibacterial agents. For instance, the related compound 4-acetamidobenzenesulfonyl chloride is a critical starting material for synthesizing N-(4-sulfamoylphenyl)acetamide (also known as acetylsulfanilamide), an anti-bacterial agent. prepchem.comontosight.ainih.gov While not a direct use of this compound, this illustrates the importance of the substituted benzenesulfonyl chloride scaffold in API synthesis. The formyl group in this compound provides a synthetic handle for creating more complex API derivatives that might not be accessible through other routes.

The development of new drug candidates frequently relies on versatile building blocks to create libraries of compounds for screening. This compound is employed in the synthesis of novel molecules with therapeutic potential. researchgate.net Its bifunctional nature allows for the systematic modification of different parts of a molecule to explore structure-activity relationships (SAR).

One notable application is in the synthesis of benzimidazole-based compounds, which are being investigated as a unique class of kinase inhibitors. acs.org In one synthetic route, this compound is coupled with various anilines to produce aldehyde intermediates. acs.org These aldehydes are then further reacted to construct the final benzimidazole-sulfonamide drug candidates, which have shown inhibitory activity against checkpoint kinase 2 (Chk2). acs.org

| Drug Candidate Class | Synthetic Role of this compound | Target/Application |

| Benzimidazole (B57391) Derivatives | Coupled with anilines to provide key aldehyde intermediates for benzimidazole ring formation. acs.org | Checkpoint Kinase 2 (Chk2) Inhibition. acs.org |

| Protein-Protein Interaction (PPI) Stabilizers | Used as the sulfonyl chloride component in a reaction with an amine to create potential PPI stabilizers. tue.nl | Modulation of 14-3-3σ protein interactions. tue.nl |

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. nih.govexplorationpub.com These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. frontiersin.org The linker's composition and attachment points are critical for the PROTAC's efficacy. explorationpub.com

This compound plays a specific role in constructing linkers for certain PROTACs. It is used in the synthesis of derivatives of indisulam, a molecule that can be incorporated into PROTACs. researchgate.netfrontiersin.org The synthesis involves reacting a precursor with this compound, followed by a reductive amination step utilizing the newly introduced formyl group. researchgate.netnih.gov This sequence efficiently incorporates a key structural element that is then connected to the rest of the PROTAC molecule. researchgate.net

Synthesis of Indisulam Derivative for PROTACs

| Step | Reaction | Role of this compound |

| 1 | Reaction with an amine precursor in the presence of pyridine. researchgate.netfrontiersin.org | The sulfonyl chloride group reacts to form a stable sulfonamide bond. researchgate.netfrontiersin.org |

| 2 | Reductive amination of the resulting aldehyde. researchgate.netfrontiersin.org | The formyl group serves as a reactive site for introducing another part of the molecule. researchgate.netfrontiersin.org |

| 3 | Coupling with a Protein of Interest (POI) ligand-linker. researchgate.netfrontiersin.org | The resulting structure is incorporated as the E3 ligase-binding portion of the final PROTAC. researchgate.netfrontiersin.org |

Checkpoint kinases, such as CHK1 and CHK2, are critical regulators of the cell cycle and are considered important targets in cancer therapy. nih.govnih.gov Inhibiting these kinases can make cancer cells more susceptible to DNA-damaging agents. nih.gov The development of selective and potent checkpoint kinase inhibitors is an active area of research. nih.gov

As mentioned previously, this compound is a key reagent in the synthesis of a novel class of benzimidazole-based Chk2 inhibitors. acs.org In this synthesis, the compound is used to introduce the sulfonamide-linked phenyl ring, which is a key structural feature of these inhibitors. acs.org The formyl group on this ring is then used to build the benzimidazole core of the molecule. acs.org This approach has led to the discovery of compounds that are remarkably selective for Chk2 over other kinases, demonstrating the utility of this compound in creating highly specific drug candidates. acs.org

Agrochemical Synthesis

The application of this compound extends beyond pharmaceuticals into the agrochemical sector. cymitquimica.comlookchem.com Many of the same chemical principles that make it useful in drug discovery apply to the synthesis of modern pesticides and other agricultural chemicals. ontosight.ai

This compound serves as an intermediate in the creation of complex molecules used as herbicides and fungicides. ontosight.ai The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the straightforward synthesis of sulfonamides and sulfonate esters, which are functional groups present in many active agrochemical compounds. The formyl group provides a site for further chemical modification, enabling the fine-tuning of a molecule's biological activity and properties. cymitquimica.com While specific, publicly detailed synthetic routes for commercial pesticides often remain proprietary, the utility of this and related sulfonyl chlorides as building blocks in agrochemical research is well-established. lookchem.com

Material Science Applications

The distinct reactivity of this compound makes it a significant component in the field of material science, particularly in the creation of new polymers and functional materials. ontosight.ai

The presence of both a sulfonyl chloride and a formyl group allows this compound to act as a versatile cross-linking agent or as a monomer in polymerization reactions. The sulfonate group, which can be formed from the sulfonyl chloride, can impart useful properties such as water solubility or the capacity for ionic interactions within a polymer structure. ontosight.ai This makes it useful in the synthesis of specialized polymers and other materials. ontosight.aievitachem.com For instance, it can be used to create materials where one functional group is incorporated into the polymer backbone, leaving the other available for post-polymerization modification. This dual functionality is key to designing materials with tailored chemical, physical, or biological properties.

An example of its use in building complex molecules for material applications is its reaction with other difunctional compounds. The aldehyde can react with amines to form Schiff bases, while the sulfonyl chloride can react with phenols or amines to form sulfonate esters or sulfonamides, respectively. ontosight.ai This orthogonal reactivity is exploited to build complex macromolecular structures.

Precursor for Advanced Sulfonyl Fluorides

A significant application of this compound is its role as a precursor in the synthesis of advanced sulfonyl fluorides. sfu.carhhz.net These sulfonyl fluorides are of particular interest due to their unique stability and reactivity, which makes them suitable for specialized applications like "click chemistry" and radiolabeling. rhhz.netmdpi.com The conversion from a sulfonyl chloride to a sulfonyl fluoride (B91410) is a critical step, often achieved through a halogen exchange reaction. rhhz.netrsc.org

In the field of medical imaging, Positron Emission Tomography (PET) requires radiotracers labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F). nih.gov Aryl sulfonyl fluorides have emerged as important prosthetic groups for labeling biomolecules for PET imaging. nih.gov this compound is a key starting material for creating ¹⁸F-labeled synthons that can then be attached to larger biological molecules like peptides or proteins. sfu.canih.gov The resulting radiolabeled molecules can be used to visualize and study physiological and pathological processes in vivo. nih.gov

The direct synthesis of radiolabeled synthons from this compound is a cornerstone of its application in PET radiochemistry. Specifically, it is the precursor for [¹⁸F]4-formylbenzenesulfonyl fluoride ([¹⁸F]FBSF), a valuable tool for ¹⁸F-labeling. rsc.org The synthesis involves a nucleophilic substitution reaction where the chloride on the sulfonyl group is replaced by the radioactive ¹⁸F isotope. sfu.canih.gov

This conversion has been optimized for efficiency and is often performed under mild, aqueous conditions, which is advantageous when working with sensitive biomolecules. sfu.canih.gov For example, a general route involves reacting the sulfonyl chloride precursor with [¹⁸F]fluoride in a mixture of an organic solvent and an aqueous solution of cesium carbonate at room temperature. sfu.canih.gov The aldehyde group on the resulting [¹⁸F]FBSF synthon remains available for subsequent conjugation to a biomolecule, for instance, by forming an oxime with an aminooxy-modified peptide. sfu.ca

| Parameter | Details | Reference(s) |

| Precursor | This compound | sfu.ca |

| Product | [¹⁸F]4-formylbenzenesulfonyl fluoride ([¹⁸F]FBSF) | rsc.org |

| Radioisotope | Fluorine-18 (¹⁸F) | sfu.ca |

| Reaction Type | Nucleophilic Fluoride-Chloride Exchange | sfu.carsc.org |

| Typical Reagents | Cs[¹⁸F]F / Cs₂CO₃(aq) | sfu.ca |

| Conditions | Room temperature, 1:1 organic solvent/aqueous solution | sfu.canih.gov |

| Application | Prosthetic group for PET imaging | nih.gov |

Derivatization and Functionalization Reactions

The dual reactivity of this compound makes it an excellent substrate for a wide range of derivatization and functionalization reactions. ontosight.ai The sulfonyl chloride is a potent electrophile that readily reacts with nucleophiles like amines, alcohols, and phenols, while the formyl group can undergo reactions typical of aldehydes, such as reductive amination, oxidation, and condensation. ontosight.aiontosight.ainih.gov

This allows for the systematic modification of molecules to explore structure-activity relationships in drug discovery or to attach probes for biochemical research. nih.gov For example, reacting this compound with various N-substituted amines yields a library of 4-formyl-benzenesulfonamide analogues. nih.gov This approach was used to develop a focused library of fragments to study protein-protein interactions. nih.gov Similarly, it can be reacted with phenols to create sulfonate esters, which are themselves useful intermediates in organic synthesis. ontosight.aiontosight.ai

| Reactant | Functional Group Targeted | Product Type | Reference(s) |

| N-substituted amines | Sulfonyl chloride | 4-Formyl-benzenesulfonamides | nih.govnih.gov |

| 4-Nitrophenol | Sulfonyl chloride | 4-Nitrophenyl 2-formylbenzenesulfonate | ontosight.ai |

| 4-Bromophenol | Sulfonyl chloride | 4-Bromophenyl 2-formylbenzenesulfonate | ontosight.ai |

| 4-Methoxyphenol | Sulfonyl chloride | 4-Methoxyphenyl 4-formylbenzenesulfonate (B1245417) | ontosight.ai |

Research and Development Tool

Due to its versatility, this compound serves as a fundamental tool in both academic and industrial research and development. lookchem.com Its predictable reactivity and commercial availability make it a reliable starting point for multi-step syntheses of complex target molecules. sigmaaldrich.comlookchem.com Researchers utilize it as a scaffold to build new chemical entities, from potential pharmaceutical agents to novel materials. ontosight.ailookchem.com Its role as a bifunctional linker is particularly valuable, enabling the connection of two different molecular fragments in a controlled manner. The compound is often employed in early-stage discovery research as part of chemical collections used to identify new bioactive molecules. sigmaaldrich.com

Derivatives and Analogues of 4 Formylbenzenesulfonyl Chloride in Research

Sulfonamide Derivatives and Their Structure-Activity Relationships (SAR)

The reaction of 4-formylbenzenesulfonyl chloride with primary or secondary amines readily yields sulfonamide derivatives. This class of compounds has been a cornerstone of drug discovery, and the introduction of the 4-formyl group offers a unique opportunity for further structural modifications and the development of bifunctional molecules.

N-substituted sulfonamides derived from this compound have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the compound's biological profile.

A comprehensive structure-activity relationship (SAR) study on various benzenesulfonamide (B165840) derivatives has highlighted the significance of substitutions at the para position in influencing cyclooxygenase-2 (COX-2) inhibitory activity. Although not exclusively focused on the 4-formyl derivatives, the study provides valuable insights into how different substituents can modulate activity. For instance, the introduction of specific functionalities can enhance the potency of COX-2 inhibition.

In the realm of anticancer research, derivatives of 4-formylbenzenesulfonamide (B129042) have demonstrated promising antiproliferative effects. For example, a derivative was shown to inhibit the growth of triple-negative breast cancer cell lines. The proposed mechanism for this anticancer activity involves the modulation of signaling pathways associated with apoptosis and cell cycle regulation. The formyl group, in this context, can potentially form covalent bonds with nucleophilic sites on target proteins, while the sulfonamide moiety can engage in crucial hydrogen bonding interactions.

The following table summarizes the influence of different substituents on the COX-2 inhibitory activity of benzenesulfonamide derivatives, providing a basis for the rational design of novel N-substituted 4-formylbenzenesulfonamides.

| Compound | Substituent at para-position | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| A | -OCH3 | 47.1 | |

| B | -Cl | 35.5 |

The presence of both a reactive sulfonyl chloride and a formyl group in the parent molecule allows for the synthesis of bi-functional derivatives, where both moieties are used to introduce different functionalities. A notable example is the synthesis of bifunctional sulfonamide-amide derivatives. koreascience.kr In a multi-step synthesis, a carboxylic acid can be coupled to an amine, followed by chlorosulfonation and subsequent reaction with another amine to form a sulfonamide. These compounds, containing both amide and sulfonamide linkages, have been investigated for their antimicrobial activities. koreascience.kr

For instance, a series of bifunctional sulfonamide-amide derivatives were synthesized and showed significant in vitro antibacterial and antifungal activities against various strains. koreascience.kr The general synthetic approach involves the initial formation of an amide bond, followed by the introduction of the sulfonyl chloride group, which is then reacted with a range of anilines to produce the final products. koreascience.kr

Sulfonate Ester Analogues (e.g., 4-Nitrophenyl 2-formylbenzenesulfonate, 4-Methylphenyl 2-formylbenzenesulfonate)

Esterification of the sulfonyl chloride group with various phenols leads to the formation of sulfonate ester analogues. These compounds are valuable intermediates in organic synthesis and have been explored for their own biological activities.

The synthesis of compounds like 4-nitrophenyl 2-formylbenzenesulfonate and 4-bromophenyl 2-formylbenzenesulfonate is typically achieved by reacting 2-formylbenzenesulfonyl chloride with the corresponding phenol (B47542) (4-nitrophenol or 4-bromophenol) in the presence of a base. ontosight.ai These sulfonate esters can serve as precursors for more complex molecules in pharmaceutical and materials science research. ontosight.ai The formyl and nitro or bromo groups provide handles for further chemical modifications. ontosight.ai

While specific research on 4-methylphenyl 2-formylbenzenesulfonate is less detailed in the available literature, its synthesis would follow a similar pathway involving the reaction of 2-formylbenzenesulfonyl chloride with p-cresol. Based on the reactivity of related sulfonate esters, it can be inferred that this analogue would also be a useful intermediate in organic synthesis.

Related Arenesulfonyl Chlorides in Comparative Studies

The reactivity of this compound can be understood in the context of other arenesulfonyl chlorides. Solvolysis studies of various arenesulfonyl chlorides provide insights into the electronic and steric effects of substituents on the benzene (B151609) ring on the rate of reaction.

Studies on the solvolysis of benzenesulfonyl chloride and its para-substituted derivatives, such as p-nitrobenzenesulfonyl chloride, have been conducted in a variety of solvent systems. nih.gov The application of the extended Grunwald-Winstein equation to the solvolysis data suggests that these reactions generally proceed via an SN2 mechanism. nih.gov The sensitivity of the reaction rate to solvent nucleophilicity and ionizing power provides information about the transition state of the reaction. nih.gov

Electron-withdrawing groups, such as the nitro group, generally increase the rate of nucleophilic attack on the sulfonyl sulfur, while electron-donating groups have the opposite effect. mdpi.comnih.gov The formyl group in this compound is also an electron-withdrawing group, and thus it would be expected to enhance the reactivity of the sulfonyl chloride towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. Kinetic studies on a range of arenesulfonyl chlorides have shown that the reactivity is influenced by the electronic nature of the substituents on the aromatic ring. mdpi.comnih.gov

The following table presents a comparison of the solvolysis rate constants for different arenesulfonyl chlorides, illustrating the effect of substituents.

| Arenesulfonyl Chloride | Solvent System | Specific Rate (min⁻¹) at 25.0 °C | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | 50% acetone (B3395972)/50% water (v/v) | 0.0146 | nih.gov |

| p-Methylbenzenesulfonyl chloride | 50% acetone/50% water (v/v) | 0.0106 | nih.gov |

| m-Nitrobenzenesulfonyl chloride | 50% acetone/50% water (v/v) | 0.044 | nih.gov |

Sulfonyl Fluoride (B91410) Derivatives and Their Biological Applications

Replacement of the chlorine atom in this compound with fluorine yields 4-formylbenzenesulfonyl fluoride. Sulfonyl fluorides are known for their unique reactivity, being generally more stable than the corresponding chlorides but still capable of reacting with nucleophilic residues in proteins, making them valuable tools in chemical biology.

Sulfonyl fluorides have emerged as a privileged class of "warheads" for the design of covalent enzyme inhibitors. rsc.org They exhibit a balance of stability in aqueous environments and reactivity towards specific amino acid residues within protein active sites, including serine, threonine, lysine, tyrosine, cysteine, and histidine. rsc.org This reactivity has been harnessed to develop potent and selective inhibitors for a variety of enzymes.

While direct studies on 4-formylbenzenesulfonyl fluoride as a covalent inhibitor are not extensively detailed, the broader applicability of sulfonyl fluorides suggests its potential in this area. The formyl group could serve as a recognition element, directing the molecule to a specific enzyme's active site, whereupon the sulfonyl fluoride moiety could react with a nearby nucleophilic residue to form a stable covalent bond. For instance, fluorosulfate-containing inhibitors have been shown to react selectively with noncatalytic serine residues in enzyme active sites. nih.gov This highlights the potential for sulfonyl fluorides to target amino acids other than the highly reactive cysteine.

The development of covalent inhibitors often involves a "sleeping beauty" phenomenon, where the sulfonyl fluoride probe is relatively inert until it encounters the specific microenvironment of a protein's active site, which then facilitates the covalent modification. chemrxiv.org This targeted reactivity is crucial for minimizing off-target effects.

Future Directions and Emerging Research Areas

Development of More Sustainable Synthesis Methods

A significant trend in chemical synthesis is the development of environmentally benign processes. Future research concerning 4-formylbenzenesulfonyl chloride is focused on creating more sustainable manufacturing methods that move away from hazardous reagents and conditions.

One promising direction is the adoption of one-pot syntheses from more stable and less toxic starting materials, such as sulfonates or sulfonic acids. rsc.orgnih.gov Research into the synthesis of related sulfonyl fluorides has demonstrated facile, transition-metal-free cascade processes that convert abundant and inexpensive sulfonates directly into the desired product. nih.gov These methods often employ readily available and easy-to-handle reagents, such as cyanuric chloride as an activator and potassium bifluoride (KHF₂) as a fluorine source, under mild conditions. rsc.orgnih.gov This approach avoids the use of toxic and corrosive reagents like chlorosulfuric acid, which has been a feature of some traditional sulfonyl chloride preparations. rsc.org Applying these "green" principles to the synthesis of this compound and its precursors represents a key area for future development, aiming to make its production safer and more efficient. researchgate.net

Exploration of Novel Reactivity Patterns

The dual reactivity of this compound offers significant opportunities for discovering novel chemical transformations. cymitquimica.com While the sulfonyl chloride group readily undergoes nucleophilic substitution and the formyl group participates in reactions like reductive amination and oxidation, future work will likely focus on harnessing these two functionalities in concert. cymitquimica.com

Emerging research aims to use such bifunctional building blocks in complex cascade or domino reactions to construct intricate molecular architectures in a single step. The synthesis of novel heterocyclic scaffolds is a particularly promising area. For instance, the related isomer, 2-formylbenzenesulfonyl chloride, is a key intermediate for creating 1,2,3-benzothiadiazine 1,1-dioxide derivatives through cyclization with hydrazine (B178648). semanticscholar.org Similar strategies using this compound could lead to new classes of heterocycles with unique properties. Furthermore, its role as a building block for creating diverse chemical libraries for drug discovery highlights the ongoing effort to explore its reactivity with a wide array of synthetic partners.

Expansion of Applications in Chemical Biology and Medicinal Chemistry

This compound is an increasingly important scaffold in the design and synthesis of biologically active molecules and chemical tools for studying biological systems.

In Chemical Biology: A significant emerging application is its use as a precursor for creating covalent probes and imaging agents. Sulfonyl fluorides, which can be synthesized from their sulfonyl chloride counterparts, are recognized as valuable motifs for selectively targeting amino acid residues in proteins. rsc.orgnih.gov A notable example is the synthesis of [¹⁸F]4-formylbenzenesulfonyl fluoride (B91410) ([¹⁸F]FBSF), a radiolabeling agent used in Positron Emission Tomography (PET). rsc.orgnih.gov This demonstrates the potential of this compound derivatives as tools for in vivo imaging and diagnostics. The formyl group provides a convenient handle for further modification or bioconjugation, enhancing its utility.

In Medicinal Chemistry: The compound serves as a crucial intermediate in the synthesis of potential therapeutics across various disease areas. evitachem.comontosight.ai Its derivatives are being explored for a range of pharmacological activities:

Enzyme Inhibition: It has been used to synthesize analogs of 2-amino-4-boronobutanoic acid (ABBA) to create potent inhibitors of human gamma-glutamyl transpeptidase (hGGT1), an enzyme implicated in various diseases. nih.gov

Cancer Therapy and Radioprotection: Researchers have coupled this compound with anilines to produce aldehydes that are converted into 2-arylbenzimidazoles. acs.org These compounds have been investigated as checkpoint kinase (Chk2) inhibitors, which show potential as radioprotective agents. acs.org

Epigenetics: The scaffold is used in the development of "soft drugs" targeting epigenetic enzymes. It has been incorporated into inhibitors of Lysine-Specific Demethylase 1 (LSD1), where the goal is to create a drug that acts locally and is metabolized into a less active form to minimize systemic side effects. chemrxiv.orgchemrxiv.org

Advanced Computational Studies for Reaction Prediction and Design

The integration of computational chemistry is set to revolutionize how molecules derived from this compound are designed and optimized. While computational studies on the compound's fundamental reactivity are still an emerging field, the use of in silico tools to design and evaluate its derivatives is growing.